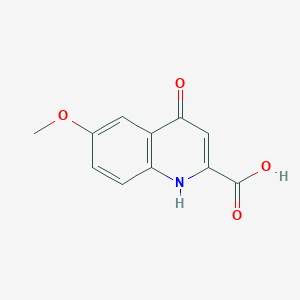

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

描述

Chemical Classification and Nomenclature

This compound belongs to the quinoline carboxylic acid family, which represents a significant class of heterocyclic aromatic organic compounds. The compound is systematically classified within the broader category of organoheterocyclic compounds, specifically under quinolines and their derivatives. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, reflecting its tautomeric equilibrium between the hydroxy and oxo forms.

The molecular formula of this compound is C₁₁H₉NO₄, with a molecular weight of 219.19 grams per mole. The compound possesses multiple Chemical Abstracts Service registry numbers, including 52980-06-0 and 91092-95-4, indicating different synthetic origins or preparation methods documented in the chemical literature. The structural designation reveals the presence of three distinct functional groups positioned at specific locations on the quinoline ring system: a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid group at position 2.

The canonical Simplified Molecular Input Line Entry System representation of the compound is COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O, which provides a systematic encoding of its molecular structure. The International Chemical Identifier key XQWCILGCSOTHNP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical information retrieval systems. These standardized nomenclature systems ensure precise identification and communication within the scientific community, facilitating research collaboration and data sharing across different institutions and disciplines.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 52980-06-0 / 91092-95-4 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| International Union of Pure and Applied Chemistry Name | 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid |

| International Chemical Identifier Key | XQWCILGCSOTHNP-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of quinoline chemistry, which experienced significant advancement during the late nineteenth and early twentieth centuries. The foundational work in quinoline carboxylic acid synthesis can be traced to the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 1800s. This reaction established a systematic approach for preparing substituted quinoline-4-carboxylic acids through the chemical reaction of isatin with base and carbonyl compounds, yielding products that would later influence the development of related quinoline derivatives.

The Pfitzinger reaction mechanism involves the hydrolysis of isatin with bases such as potassium hydroxide to generate keto-acid intermediates, which subsequently undergo cyclization and dehydration to form the desired quinoline structures. This synthetic methodology provided researchers with a reliable route to access quinoline carboxylic acids, establishing the chemical foundation that would eventually lead to the synthesis of compounds like this compound. The historical significance of this reaction extends beyond its immediate applications, as it demonstrated the potential for systematic structural modifications of quinoline scaffolds.

Research efforts throughout the twentieth century focused on expanding the scope of quinoline synthesis and exploring the biological activities of these compounds. The application of Pfitzinger reactions to synthesize quinoline derivatives provided novel routes to 4-hydroxyquinolines, contributing to the understanding of structure-activity relationships within this chemical class. The continuous refinement of synthetic methodologies enabled the preparation of increasingly complex quinoline structures, including those with multiple functional group substitutions such as the hydroxy, methoxy, and carboxylic acid groups present in this compound.

The documentation of this compound in major chemical databases indicates its recognition as a compound of scientific interest, with creation dates in chemical registries dating back to 2007. This timeline reflects the compound's emergence as a subject of systematic investigation, coinciding with advances in analytical techniques and synthetic methodologies that facilitated its characterization and study. The historical progression from fundamental quinoline chemistry to the specific investigation of substituted derivatives demonstrates the evolution of organic chemistry research and its increasing focus on structure-function relationships.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a position of considerable importance in contemporary organic and medicinal chemistry research due to its unique structural features and potential biological activities. The compound serves as a valuable synthetic intermediate in the preparation of more complex quinoline derivatives, providing researchers with a versatile scaffold for chemical modifications and structure-activity relationship studies. The presence of multiple reactive functional groups enables diverse chemical transformations, including oxidation, reduction, and substitution reactions, which expand the synthetic utility of this compound in organic synthesis applications.

Research investigations have demonstrated that quinoline carboxylic acids, including this compound, exhibit significant potential in pharmaceutical applications. Studies focusing on related 6-methoxy-2-arylquinoline analogues have explored their utility as P-glycoprotein inhibitors, indicating the broader therapeutic potential of this chemical class. The structural similarity between these compounds suggests that this compound may possess comparable biological activities, warranting further investigation in medicinal chemistry research programs.

The synthetic accessibility of this compound through established reaction methodologies enhances its value as a research tool. The compound can be prepared using the Doebner reaction, which involves the condensation of appropriate benzaldehyde derivatives with pyruvic acid in the presence of suitable aniline precursors. This synthetic route provides researchers with reliable access to the compound, facilitating structure-activity relationship studies and the development of chemical libraries for biological screening applications.

Table 2: Research Applications and Synthetic Utility

| Application Area | Specific Use | Research Significance |

|---|---|---|

| Synthetic Chemistry | Intermediate for quinoline derivatives | Enables structural diversification |

| Medicinal Chemistry | Scaffold for drug development | Potential therapeutic applications |

| Structure-Activity Studies | Model compound for functional group analysis | Facilitates understanding of biological activity |

| Chemical Biology | Probe molecule development | Investigation of biological pathways |

The compound's significance extends to its role in advancing fundamental understanding of quinoline chemistry and its applications in chemical biology. The ability to systematically modify the functional groups present in this compound provides researchers with opportunities to investigate the contribution of individual structural elements to biological activity. This approach contributes to the development of more effective therapeutic agents and enhances our understanding of molecular recognition processes in biological systems.

Contemporary research efforts continue to explore the potential applications of this compound in various fields, including its use as a building block for the synthesis of novel pharmaceutical compounds and its investigation as a potential bioactive molecule. The compound's unique combination of functional groups and its position within the quinoline chemical class ensure its continued relevance in organic and medicinal chemistry research, contributing to ongoing efforts to develop new therapeutic agents and understand structure-function relationships in heterocyclic chemistry.

属性

IUPAC Name |

6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWCILGCSOTHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of catalysts such as piperidine, pyridine, or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions: 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

科学研究应用

Medicinal Chemistry

4-HMQCA is being investigated for its pharmacological properties, particularly as a potential agent in drug development:

- Antimicrobial Activity : Preliminary studies indicate that 4-HMQCA exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its derivatives have shown broad-spectrum activity, warranting further investigation for clinical applications in developing new antibiotics .

- Anticancer Properties : In vitro studies have demonstrated that 4-HMQCA can induce apoptosis in cancer cells and inhibit their proliferation. Notably, it has shown effectiveness against esophageal cancer cell lines by reducing COX-2 expression, a protein often overexpressed in tumors .

- Antiviral Effects : Recent research highlights the compound's ability to disrupt interactions between the ACE2 receptor and SARS-CoV-2, suggesting its potential use as a therapeutic agent against COVID-19. The compound demonstrated an IC50 value of 0.15 μM in inhibiting this interaction .

Biological Studies

The compound serves as a valuable tool for studying enzyme interactions and cellular processes due to its ability to inhibit specific enzymes or receptors. Its unique substitution pattern on the quinoline ring imparts distinct chemical properties that make it suitable for various biological applications.

COVID-19 Therapeutics

A study detailed the efficacy of 4-HMQCA in inhibiting the ACE2-RBD interaction critical for SARS-CoV-2 entry into cells. The findings support its potential as a therapeutic agent against COVID-19 based on pharmacological data indicating effective inhibition at low concentrations .

Cancer Research

Another investigation focused on the effects of 4-HMQCA on esophageal cancer cell lines. The study found that treatment with the compound significantly reduced COX-2 mRNA expression levels, highlighting its potential as an anticancer agent .

Antimicrobial Studies

Research on quinoline derivatives, including 4-HMQCA, has shown promising results in broad-spectrum antimicrobial activity. The studies indicate that these compounds could be further explored for their clinical applications as new antibiotics .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Broad-spectrum activity observed |

| Anticancer | Induction of apoptosis | Effective against esophageal cancer |

| Antiviral | Disruption of ACE2-SARS-CoV-2 interaction | Low IC50 value (0.15 μM) |

作用机制

The mechanism of action of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription .

相似化合物的比较

Key Compounds:

4,6-Dihydroxyquinoline-2-carboxylic acid (CID: 440752)

4-Hydroxyquinoline-2-carboxylic acid (CID: 3845)

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid (CID: 22017520)

Kynurenic acid (CID: 3845 analog)

6-Methoxy-2-arylquinoline-4-carboxylic acid (synthetic derivative)

Table 1: Comparative Analysis of Quinoline-2-Carboxylic Acid Derivatives

Key Research Findings

ACE2 Inhibition: Among the three Ephedra-derived quinoline-2-carboxylic acids, 4-hydroxyquinoline-2-carboxylic acid showed the strongest ACE2-RBD binding inhibition (IC₅₀ = 0.07 μM), followed by this compound (IC₅₀ = 0.15 μM) and 4,6-dihydroxyquinoline-2-carboxylic acid (IC₅₀ = 0.58 μM) . Molecular docking studies indicate that hydrogen bonding between the hydroxyl/carboxylic groups and ACE2 residues (e.g., Glu35, Asp38) drives inhibitory activity .

Structural-Activity Relationship (SAR): Methoxy substitution at position 6 (this compound) reduces ACE2 inhibition compared to the non-methoxy analog (4-hydroxyquinoline-2-carboxylic acid), suggesting steric or electronic effects . Synthetic derivatives with a 4-carboxylic acid group (e.g., 6-methoxy-2-arylquinoline-4-carboxylic acid) exhibit distinct biological profiles, such as P-glycoprotein inhibition, but lack ACE2 activity .

Despite antidiabetic activity via FABP3 binding, Ephedra extracts are contraindicated in diabetes due to hypertensive risks .

生物活性

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid (also known as 4-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_9NO_4 and a molecular weight of 219.19 g/mol. Its structure includes a quinoline ring, which is known for its ability to interact with various biological targets.

The biological activity of 4-HMQCA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes. For instance, it interacts with angiotensin-converting enzyme 2 (ACE2), which is pivotal in the context of viral infections such as COVID-19. Studies have reported an IC50 value of 0.58 μM for inhibiting the ACE2-receptor binding domain (RBD) interaction, indicating potent antiviral activity .

- Anticancer Properties : Research indicates that 4-HMQCA exhibits anticancer effects by targeting peroxisome proliferator-activated receptors (PPARs). Specifically, it has been linked to downregulating cyclooxygenase-2 (COX-2), an enzyme associated with tumorigenesis, in various cancer cell lines .

Antiviral Activity

This compound has demonstrated significant antiviral properties against several viruses. Its ability to disrupt the interaction between ACE2 and SARS-CoV-2 suggests potential use in therapeutic strategies against COVID-19 .

Antimicrobial Effects

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Effects

In vitro studies have shown that 4-HMQCA can induce apoptosis in cancer cells and inhibit their proliferation. It has been particularly effective against esophageal cancer cell lines by reducing COX-2 expression, which is often overexpressed in tumors .

Case Studies and Research Findings

- COVID-19 Therapeutics : A study highlighted the efficacy of 4-HMQCA in inhibiting the ACE2-RBD interaction, suggesting its potential as a therapeutic agent against COVID-19. The study provides detailed pharmacological data supporting its use .

- Cancer Research : In another investigation, 4-HMQCA was found to significantly reduce COX-2 mRNA expression in esophageal cancer cell lines, demonstrating its potential as an anticancer agent .

- Antimicrobial Studies : Research indicates that derivatives of quinoline compounds, including 4-HMQCA, exhibit broad-spectrum antimicrobial activity, warranting further exploration into their clinical applications.

Data Tables

常见问题

Q. Basic Structural Characterization

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., hydroxyl at C4, methoxy at C6) .

- HPLC : Quantifies purity (>95% achievable via gradient elution with C18 columns) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO, MW 219.19 g/mol) .

How does this compound interact with biological targets like enzymes?

Advanced Mechanism of Action

The compound inhibits α-glucosidase and α-amylase (IC values in µM range), relevant for antidiabetic research . It also binds fatty acid-binding protein 3 (FABP3) with high affinity, suggesting neuroprotective potential . Computational docking studies predict interactions with catalytic residues (e.g., His-279 in α-glucosidase) .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Data Contradiction Analysis

Discrepancies in antimicrobial or anticancer results may arise from:

- Structural analogs : Activity varies with substituent positions (e.g., 2-hydroxyquinoline-4-carboxylic acid lacks methoxy, reducing potency) .

- Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect IC values .

- Purity thresholds : Impurities >5% may artifactually enhance or suppress activity .

What computational tools are recommended for predicting physicochemical properties and target binding?

Q. Advanced Modeling Approaches

- ADMET Prediction : Tools like ACD/Labs Percepta estimate logP (~1.8) and solubility (0.2 mg/mL in water) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DNA gyrase (binding energy ≤ -8 kcal/mol) .

- QSAR Studies : Correlate substituent electronegativity with antibacterial activity (R > 0.85) .

What stability challenges arise during storage, and how can they be mitigated?

Q. Advanced Stability Considerations

- Light Sensitivity : Degrades via photooxidation; store in amber vials at 2–8°C .

- Hydrolysis : Carboxylic acid group reacts in aqueous buffers (pH > 7); use lyophilized forms for long-term storage .

- Moisture Control : Silica gel desiccants prevent hydrate formation .

How do structural modifications at C2 or C6 positions affect bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

- C2 Hydroxyl Removal : Reduces DNA gyrase inhibition (e.g., 6-methoxyquinoline-4-carboxylic acid shows 50% lower activity) .

- C6 Methoxy Replacement : Substitution with chlorine (e.g., 6-chloro analogs) enhances lipophilicity and blood-brain barrier penetration .

What protocols are recommended for quantifying this compound in complex matrices (e.g., serum)?

Q. Advanced Analytical Quantification

- LC-MS/MS : MRM transitions (e.g., m/z 219 → 201 for quantification) with deuterated internal standards .

- Sample Preparation : Solid-phase extraction (C18 cartridges) improves recovery rates (>85%) in biological fluids .

What in vitro assays are most suitable for evaluating its anticancer potential?

Q. Advanced Biological Screening

- Kinase Inhibition Assays : Measure IC against EGFR or VEGFR2 (kinase Glo® luminescence) .

- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) in MCF-7 or HeLa cells .

- Combination Therapy : Synergy with cisplatin evaluated via Chou-Talalay method (Combination Index < 1) .

How can regioselective functionalization be achieved for derivative synthesis?

Q. Advanced Synthetic Chemistry

- C4 Carboxylic Acid Activation : Use EDC/HOBt for amide coupling with primary amines .

- C6 Methoxy Substitution : Nucleophilic displacement with KCN or NaN under reflux (DMF, 120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。